3-(3-Acetylphenyl)benzaldehyde
Overview
Description
3-(3-Acetylphenyl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of an acetyl group attached to the benzene ring at the meta position relative to the aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Acetylphenyl)benzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of benzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of environmentally benign catalysts and solvents is also a consideration in industrial settings to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3-Acetylphenyl)benzaldehyde undergoes various chemical reactions typical of aromatic aldehydes. These include:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to introduce various substituents onto the benzene ring.
Major Products Formed
Oxidation: 3-(3-Acetylphenyl)benzoic acid
Reduction: 3-(3-Acetylphenyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-(3-Acetylphenyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Acetylphenyl)benzaldehyde in chemical reactions involves the reactivity of the aldehyde group. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms. The aromatic ring can undergo electrophilic substitution reactions due to the electron-donating effects of the acetyl group, which activates the ring towards electrophiles .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde without the acetyl group.
3-Acetylbenzaldehyde: Similar structure but with the acetyl group at a different position.
4-(3-Acetylphenyl)benzaldehyde: Similar structure but with the acetyl group at the para position.
Uniqueness
3-(3-Acetylphenyl)benzaldehyde is unique due to the specific positioning of the acetyl group, which influences its reactivity and the types of reactions it can undergo. This positioning can affect the compound’s electronic properties and its interactions with other molecules, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
3-(3-acetylphenyl)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-11(17)13-5-3-7-15(9-13)14-6-2-4-12(8-14)10-16/h2-10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIMAQLIJSPZCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400748-76-7 | |
Record name | 400748-76-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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